2,2,5-Trimethylpyrrolidine
Overview
Description
2,2,5-Trimethylpyrrolidine is a chemical compound with the empirical formula C7H15N . It is a heterocyclic compound that is part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Two of the carbon atoms are substituted with methyl groups .Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 113.20 . The SMILES string representation of its structure is CC1CCC©©N1 .Scientific Research Applications
Synthesis and Stereochemistry
- Synthesis of Pyrrolidine Derivatives: 2,2,5-Trimethylpyrrolidine has been synthesized and studied for its stereochemical properties. Its diastereoisomers, cis- and trans-1, 2, 5-Trimethylpyrrolidines, were distinguished by their NMR spectra and quaternization rates with methyl iodide. Such studies contribute to understanding the stereochemistry of pyrrolidine derivatives (Ohki & Yoshino, 1968).
Chemical Reaction Studies
- Electrochemical and ESR Spin Trap Studies: In a study involving a new iron tetra-catecholamide complex, 5-deutero-2,2,5-trimethylpyrrolidine-1-hydroxyl was used as a spin trap in ESR spectroscopy, confirming the presence of a new species assumed to be H2O2 (Cheraïti et al., 1999).
Biomedical Applications
- Stable Free Radicals in Biophysical Research: this compound derivatives, particularly sterically shielded nitroxides, are used as stable free radicals in biophysical and biomedical research applications. They are especially valuable in magnetic resonance spectroscopy and imaging due to their high stability in biological systems. A method for preparing a reduction-resistant analog of these radicals has been developed, enhancing their utility in these fields (Dobrynin et al., 2021).
Crystallography and Chiral Resolution
- Chiral Resolution by Crystallization: The separation of racemates into pure enantiomers through crystallization, an important industrial process, has been explored using compounds similar to this compound. This study used crystal structure prediction simulations to explore the relative stabilities of racemic solids versus enantiopure solids (Gourlay, Kendrick, & Leusen, 2008).
Mechanism of Action
Target of Action
This compound belongs to the class of pyrrolidine alkaloids , which have been shown to interact with a variety of biological targets, including various enzymes and receptors.
Mode of Action
The mode of action of 2,2,5-Trimethylpyrrolidine is currently unknown due to the lack of specific studies on this compound. Pyrrolidine alkaloids, in general, are known to interact with their targets in a variety of ways, including binding to active sites, altering enzyme conformation, or modulating receptor activity
Biochemical Pathways
Pyrrolidine alkaloids can influence a variety of biochemical pathways, depending on their specific targets . These can include pathways involved in inflammation, oxidative stress, cell proliferation, and neurotransmission.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Pyrrolidine derivatives have been reported to exhibit bioactive properties
Molecular Mechanism
It’s likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other pyrrolidine derivatives .
Transport and Distribution
It’s likely that it interacts with transporters or binding proteins, similar to other pyrrolidine derivatives .
Properties
IUPAC Name |
2,2,5-trimethylpyrrolidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6-4-5-7(2,3)8-6/h6,8H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJPHSGZNHRHDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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